molecular formula C10H14ClN3 B068465 2-Chloro-N-cyclohexylpyrimidin-4-amine CAS No. 191729-06-3

2-Chloro-N-cyclohexylpyrimidin-4-amine

Cat. No. B068465
CAS RN: 191729-06-3
M. Wt: 211.69 g/mol
InChI Key: NBTKTCIGZUWABA-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexylpyrimidin-4-amine is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-cyclohexylpyrimidin-4-amine consists of a pyrimidine ring substituted with a chlorine atom and a cyclohexylamine group . For a detailed structural analysis, techniques such as X-ray crystallography or electron diffraction could be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-cyclohexylpyrimidin-4-amine, such as its melting point, boiling point, and density, were not available in the sources I found. These properties can be determined using various analytical techniques .

Scientific Research Applications

Synthesis of 2-Anilinopyrimidines

2-Chloro-N-cyclohexyl-4-pyrimidinamine: is used in the synthesis of 2-anilinopyrimidines , which are compounds of potential bioactivity . The process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions. This method is advantageous due to its efficiency and the reduced reaction time compared to conventional heating methods .

Antiproliferative Activity Against Cancer Cell Lines

Some derivatives of 2-anilinopyrimidines, which can be synthesized from 2-Chloro-N-cyclohexyl-4-pyrimidinamine , have been evaluated for their antiproliferative activity against cancer cell lines. These compounds act as kinase inhibitors and are part of ongoing research to develop new cancer therapies .

Fungicides and Pesticides

The biological activity of anilinopyrimidines, which can be derived from 2-Chloro-N-cyclohexyl-4-pyrimidinamine , as fungicides and pesticides is well-documented. They are used in agricultural applications to protect crops from fungal diseases and pest infestations .

Molecular Recognition

Anilinopyrimidines, synthesized from 2-Chloro-N-cyclohexyl-4-pyrimidinamine , play a role in the generation of supramolecular networks for molecular recognition. This application is significant in the field of chemical sensing and the development of sensor technologies .

Microwave-Assisted Organic Synthesis

2-Chloro-N-cyclohexyl-4-pyrimidinamine: is a key starting material in microwave-assisted organic synthesis. This technique is known for decreasing reaction times and increasing the yield of desired products, making it a valuable method in pharmaceutical and chemical research .

Kinase Inhibitor Development

As a precursor to various anilinopyrimidine derivatives, 2-Chloro-N-cyclohexyl-4-pyrimidinamine is instrumental in the development of kinase inhibitors. These inhibitors are crucial in the study of signal transduction pathways and the treatment of diseases where kinase activity is dysregulated .

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexylpyrimidin-4-amine is not specified in the sources I found. The mechanism of action would depend on the specific application of the compound .

Safety and Hazards

The specific safety and hazard information for 2-Chloro-N-cyclohexylpyrimidin-4-amine was not available in the sources I found. For detailed safety information, a Safety Data Sheet (SDS) should be consulted .

properties

IUPAC Name

2-chloro-N-cyclohexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTKTCIGZUWABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582966
Record name 2-Chloro-N-cyclohexylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-cyclohexylpyrimidin-4-amine

CAS RN

191729-06-3
Record name 2-Chloro-N-cyclohexylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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